4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a butoxy group, a pyridinyl group, and an oxadiazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the oxadiazole intermediate.
Formation of the Benzamide Core: The benzamide core is formed by reacting the oxadiazole-pyridine intermediate with a butoxy-substituted benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or pyridinyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.
Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in inflammation, cell proliferation, and apoptosis, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(6-methylpyridin-2-yl)benzamide
- 4-butoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- 4-butoxy-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzenesulfonamide
Uniqueness
4-butoxy-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
IUPAC Name |
4-butoxy-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-3-12-24-14-9-7-13(8-10-14)16(23)20-18-22-21-17(25-18)15-6-4-5-11-19-15/h4-11H,2-3,12H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPJWPVMBYBWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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